molecular formula C19H21N3O2 B2621964 N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide CAS No. 1385345-74-3

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide

Numéro de catalogue B2621964
Numéro CAS: 1385345-74-3
Poids moléculaire: 323.396
Clé InChI: XCPMAQMOXOYBDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of various types of pain. Unlike opioids, CR845 does not produce the adverse effects of addiction, respiratory depression, and sedation, making it a safer alternative for pain management.

Mécanisme D'action

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide exerts its analgesic effects by binding to the kappa opioid receptor (KOR) in the brain and spinal cord. Unlike traditional opioids, which bind to the mu opioid receptor, N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide does not produce the adverse effects of respiratory depression, sedation, or addiction. The drug also has anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and physiological effects:
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has been shown to have a number of biochemical and physiological effects. The drug has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in response to injury or inflammation. In addition, N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has been shown to increase the release of anti-inflammatory cytokines, such as interleukin-10 (IL-10). These effects may contribute to the drug's analgesic and anti-inflammatory properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide for lab experiments is its low potential for abuse and dependence. This makes it a safer alternative to traditional opioids for studying pain pathways and mechanisms. However, N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has a relatively short half-life, which may limit its use in certain experiments. In addition, the drug may have off-target effects that need to be taken into account when interpreting results.

Orientations Futures

There are several future directions for research on N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide. One area of interest is the development of novel formulations of the drug that can be administered orally or transdermally. Another area of interest is the investigation of the drug's effects on other pain pathways, such as those involved in chronic pain. Finally, there is a need for further studies on the safety and efficacy of N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide in humans, particularly in the context of chronic pain management.

Méthodes De Synthèse

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide is synthesized by a multi-step process that involves the reaction of various chemicals. The synthesis process includes the reaction of 6-methyl-3-pyridinemethanol with propylamine, followed by the reaction of the resulting compound with benzoyl chloride. The final step involves the reaction of the benzoyl chloride compound with cyanomethyl magnesium bromide.

Applications De Recherche Scientifique

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has been extensively studied for its potential use as a non-opioid analgesic drug. The drug has been shown to be effective in reducing pain in various animal models, including models of inflammatory pain, neuropathic pain, and postoperative pain. In addition, N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has been shown to have a low potential for abuse and dependence, making it a promising alternative to opioids for pain management.

Propriétés

IUPAC Name

N-(cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-10-22(11-9-20)19(23)17-6-4-5-16(12-17)14-24-18-8-7-15(2)21-13-18/h4-8,12-13H,3,10-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPMAQMOXOYBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.